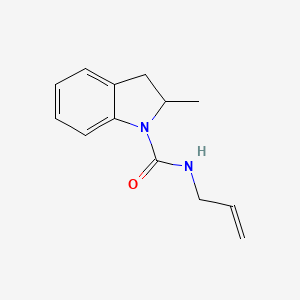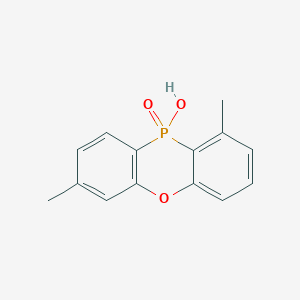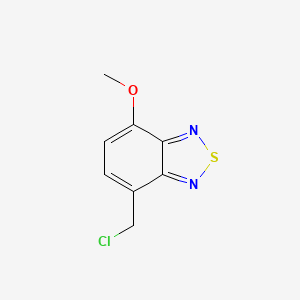![molecular formula C27H38O3S B14374579 S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate CAS No. 90336-51-9](/img/structure/B14374579.png)
S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with decyloxy and butoxy groups, along with a carbothioate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate typically involves the following steps:
Formation of the Decyloxybenzene Intermediate: This step involves the reaction of decanol with phenol in the presence of a suitable catalyst to form 4-(decyloxy)phenol.
Formation of the Butoxybenzene Intermediate: Similarly, butanol reacts with phenol to form 4-butoxyphenol.
Coupling Reaction: The final step involves the coupling of 4-(decyloxy)phenol and 4-butoxyphenol with a thiocarbonyl chloride reagent under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
作用机制
The mechanism of action of S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. Additionally, the carbothioate group can form covalent bonds with nucleophilic residues, further influencing the compound’s biological activity.
相似化合物的比较
- S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- S-[4-(Octyloxy)phenyl] 4-butoxybenzene-1-carbothioate
- S-[4-(Nonoxy)phenyl] 4-butoxybenzene-1-carbothioate
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring. The decyloxy group in S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate provides unique hydrophobic properties compared to shorter alkyl chains.
- Reactivity: The longer alkyl chain may influence the compound’s solubility and reactivity in various solvents and reaction conditions.
- Applications: The specific length of the alkyl chain can affect the compound’s suitability for different applications, such as in material science or drug development.
属性
CAS 编号 |
90336-51-9 |
|---|---|
分子式 |
C27H38O3S |
分子量 |
442.7 g/mol |
IUPAC 名称 |
S-(4-decoxyphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C27H38O3S/c1-3-5-7-8-9-10-11-12-22-30-25-17-19-26(20-18-25)31-27(28)23-13-15-24(16-14-23)29-21-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI 键 |
ICJMDNALZLRBQM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)

![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)




![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)


